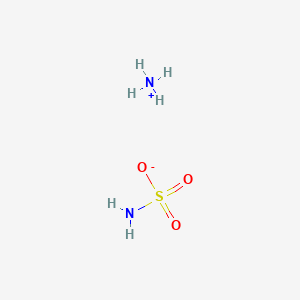
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
Übersicht
Beschreibung
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine is an organic compound with the chemical formula C28H43N 4,4’-di-tert-octyldiphenylamine . This compound is primarily used as a rubber antioxidant and polymer stabilizer, effectively delaying the aging and deterioration of rubber products .
Wirkmechanismus
Target of Action
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, also known as 4,4’-Bis(1,1,3,3-tetramethylbutyl)diphenylamine, is primarily used as an antioxidant and stabilizer for polymers . Its primary targets are the polymers themselves, particularly rubber and certain plastics .
Mode of Action
This compound acts by delaying the aging and degradation process of polymers . It interacts with the polymer chains, preventing the oxidative breakdown that leads to deterioration of the material .
Biochemical Pathways
It likely interferes with the oxidation reactions that cause polymer degradation, thereby preserving the integrity of the material .
Pharmacokinetics
Its effectiveness as a stabilizer would depend on its distribution throughout the polymer and its stability under the conditions of use .
Result of Action
The result of the compound’s action is the enhanced durability of the polymer products . By delaying aging and degradation, it helps to maintain the physical properties of the polymer, such as elasticity in the case of rubber .
Vorbereitungsmethoden
The synthesis of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine typically involves the condensation reaction between tert-octylphenol and diphenylamine in the presence of a catalyst. Common catalysts used include zinc chloride and the reaction is often carried out in solvents like carbon disulfide or diethyl carbonate . The reaction conditions usually involve heating the mixture to facilitate the condensation process.
Analyse Chemischer Reaktionen
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to enhance the durability of polymers.
Biology: It is studied for its potential antioxidant properties, which could have implications in biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals due to its stability and reactivity.
Industry: It is widely used in the rubber and plastics industry as an antioxidant and stabilizer to improve the lifespan and performance of products
Vergleich Mit ähnlichen Verbindungen
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine is unique due to its high stability and effectiveness as an antioxidant. Similar compounds include:
- 4,4’-di-tert-butyl-diphenylamine
- 4,4’-di-tert-amyl-diphenylamine
- 4,4’-di-tert-hexyl-diphenylamine
These compounds share similar structures but differ in the alkyl groups attached to the phenyl rings, which can influence their stability and reactivity .
Eigenschaften
IUPAC Name |
4-(2,4,4-trimethylpentan-2-yl)-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N/c1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)29-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6/h11-18,29H,19-20H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBHYWDCHSZDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029310 | |
| Record name | N,N-Bis(4-tert-octylphenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, NKRA; Pellets or Large Crystals | |
| Record name | Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15721-78-5 | |
| Record name | 4,4′-Di-tert-octyldiphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15721-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Bis(1,1,3,3-tetramethylbutyl)diphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Bis(4-tert-octylphenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-(1,1,3,3-tetramethylbutyl)phenyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-BIS(1,1,3,3-TETRAMETHYLBUTYL)DIPHENYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF06JO4WIX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular structure of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine and are there any notable structural features?
A1: this compound consists of a central nitrogen atom bonded to two phenyl rings. Each phenyl ring is substituted at the para position with a 2,4,4-trimethylpentan-2-yl group. A notable structural feature is the significant twist between the two aromatic rings with a dihedral angle of 41.15° []. Additionally, the 2,4,4-trimethylpentan-2-yl side chains exhibit extensive disorder in the crystal structure [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















